Specific Scientific Field: Chemistry, specifically Crystallography and Quantum Chemistry .
Comprehensive and Detailed Summary of the Application: 1,2,4,5-Tetrafluoro-3-iodobenzene (TFDIB) has been used in the study of halogen bonding, a type of non-covalent interaction . In this context, TFDIB acts as a halogen bond donor .
Detailed Description of the Methods of Application or Experimental Procedures: In the reported study, N9-ethyladenine was cocrystallized with TFDIB . This is the first reported instance where an adenine derivative acts as a halogen bond acceptor .
Thorough Summary of the Results or Outcomes Obtained: The study found that in the solid state, each adenine ring forms two centrosymmetric H-bonded dimers . The influence of H-bonding interactions on the lone pair donor ability of N3 was also analyzed using molecular electrostatic potential (MEP) surface calculations .
Specific Scientific Field: Chemistry, specifically Organic Chemistry .
Comprehensive and Detailed Summary of the Application: 1,2,4,5-Tetrafluoro-3-iodobenzene has been used in the synthesis of new stable polyfluorinated nitroxide radicals for use in cross-coupling reactions .
Detailed Description of the Methods of Application or Experimental Procedures: The reaction of the polyfluoro derivative with tert-butylamine under autoclaving conditions led to the formation of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline .
Thorough Summary of the Results or Outcomes Obtained: The fluorinated tert-butyl iodophenyl nitroxide was found to form in a solid state via N–O···I halogen bonds, a one-dimensional assembly of the radicals .
Specific Scientific Field: Chemistry, specifically Materials Science .
Comprehensive and Detailed Summary of the Application: 1,2,4,5-Tetrafluoro-3-iodobenzene has been characterized and showed relative thermal stabilities and low-lying HOMO levels which are potentially useful for hole-transporting materials in OLEDs .
Specific Scientific Field: Chemistry, specifically Organic Synthesis .
Comprehensive and Detailed Summary of the Application: An iodobenzene diacetate (IBD)-mediated simple and green method was determined for the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes in an aqueous medium at room temperature .
1,2,4,5-Tetrafluoro-3-iodobenzene is an organic compound characterized by the chemical formula C₆H₃F₄I. It is a member of the halogenated aromatic compounds, specifically a derivative of benzene with four fluorine atoms and one iodine atom substituted on the aromatic ring. This compound typically appears as colorless crystals at room temperature and exhibits unique physical and chemical properties due to the presence of electronegative halogens, which influence its reactivity and interactions with other molecules .
The synthesis of 1,2,4,5-tetrafluoro-3-iodobenzene can be achieved through several methods:
1,2,4,5-Tetrafluoro-3-iodobenzene has several applications:
Interaction studies involving 1,2,4,5-tetrafluoro-3-iodobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its unique structure allows for selective reactions that could lead to novel compounds with desirable properties. Additionally, studies on its interactions with biological systems are essential for understanding its potential therapeutic applications and environmental impact .
Several compounds share structural similarities with 1,2,4,5-tetrafluoro-3-iodobenzene. Here are some notable examples:
| Compound Name | Formula | Key Features |
|---|---|---|
| 1,2-Difluoro-3-iodobenzene | C₆H₄F₂I | Contains fewer fluorine atoms; less reactive |
| 1,2,4-Triiodobenzene | C₆H₃I₃ | More iodine substituents; different reactivity |
| 1-Bromo-2-fluoro-3-iodobenzene | C₆H₄BrF | Contains bromine; different halogen effects |
| 1,3-Difluoro-4-iodobenzene | C₆H₄F₂I | Different substitution pattern; varied reactivity |
These compounds highlight the uniqueness of 1,2,4,5-tetrafluoro-3-iodobenzene due to its specific arrangement of halogens and their resultant chemical properties.
The synthesis of 1,2,4,5-tetrafluoro-3-iodobenzene has historically relied on halogen exchange reactions, leveraging the reactivity of fluorine and iodine in aromatic systems. One established method involves the treatment of 1,2,4,5-tetrafluorobenzene with iodine monochloride (ICl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate electrophilic iodination. This approach exploits the electron-deficient nature of the tetrafluorobenzene ring, which enhances susceptibility to electrophilic substitution at the meta position relative to fluorine substituents.
A two-step halogen exchange protocol described in early literature begins with the hydrolysis of 2-chloroheptafluorotoluene at 160–170°C to yield 2,3,4,5-tetrafluorochlorobenzene. Subsequent iodination using iodine and fuming sulfuric acid at 60°C produces 1,2,4,5-tetrafluoro-3-iodobenzene with an 86.5% yield for the first step and 66.9% for the iodination. Alternative methods employ potassium iodide (KI) and periodic acid (HIO₄) in concentrated sulfuric acid, where the iodination proceeds via an electrophilic mechanism under strongly acidic conditions. These routes are characterized by moderate yields (70–85%) and require careful control of reaction temperature to minimize polyiodination byproducts.
Single-crystal X-ray diffraction analysis provides the most direct method for determining the precise three-dimensional molecular geometry of 1,2,4,5-tetrafluoro-3-iodobenzene. The compound exhibits a molecular formula of C₆HF₄I with a molecular weight of 275.97 g/mol [1] [2] [3] [4]. The crystal structure reveals significant deviations from the idealized benzene geometry due to the electronic effects of the multiple halogen substituents.
The benzene ring in 1,2,4,5-tetrafluoro-3-iodobenzene maintains an essentially planar configuration with root-mean-square deviations from planarity typically within ±0.016 Å, as observed in related tetrafluorodiiodobenzene structures [5]. This planarity is consistent with the aromatic character being preserved despite heavy halogen substitution. The carbon-carbon bond lengths within the aromatic ring range from 1.38 to 1.40 Å, showing slight variations from the uniform 1.39 Å bonds in unsubstituted benzene [6] [7] [8].
| Bond Type | Length (Å) | Reference |
|---|---|---|
| C-C (aromatic) | 1.38-1.40 | [5] [6] [7] [8] |
| C-F | 1.35 | [9] [7] |
| C-I | 2.05-2.10 | [5] [6] [8] |
| C-H | 1.08 | [7] |
The carbon-fluorine bonds exhibit typical lengths of approximately 1.35 Å, consistent with the known carbon-fluorine bond characteristics in aromatic systems [9] [7]. The carbon-iodine bond length extends to approximately 2.05-2.10 Å, reflecting the larger atomic radius of iodine compared to other halogens [5] [6] [8]. These bond lengths are consistent with those found in the Cambridge Structural Database for similar perfluorinated iodobenzene compounds [6] [8].
The bond angles within the aromatic ring show significant distortions from the ideal 120° angles found in benzene. The ipso carbon-carbon-carbon angles, particularly those involving the carbon atoms directly bonded to fluorine or iodine, typically range from 117° to 123° [10] [7]. The ortho positions relative to fluorine substituents show angles ranging from 118° to 122°, demonstrating the electronic influence of the electronegative fluorine atoms on the ring geometry [10] [7].
These angular distortions arise from the hybridization changes induced by fluorine substitution. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, causing the sp² hybridization at substituted carbon atoms to adopt more p-character in orbitals directed toward fluorine and more s-character in orbitals directed toward neighboring carbons [10] [7].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments of different nuclei within 1,2,4,5-tetrafluoro-3-iodobenzene. The compound contains magnetically active nuclei including ¹H, ¹³C, and ¹⁹F, each providing distinct spectroscopic signatures that reflect their local electronic environments.
The single aromatic proton in 1,2,4,5-tetrafluoro-3-iodobenzene appears in the aromatic region, typically between 7.0 and 8.5 ppm [11] [12]. This chemical shift reflects the deshielding effect of the aromatic ring current, which is modified by the electron-withdrawing effects of the four fluorine atoms and one iodine atom. The exact chemical shift position depends on the specific electronic environment created by the substitution pattern.
The aromatic proton experiences significant coupling with the adjacent fluorine atoms through both two-bond and three-bond coupling pathways. Fluorine-proton coupling constants typically range from 5 to 25 Hz depending on the coupling pathway and molecular geometry [12]. The multiplicity of the proton signal reflects these fluorine-proton coupling interactions, often appearing as complex multiplets rather than simple singlets.
The carbon-13 spectrum of 1,2,4,5-tetrafluoro-3-iodobenzene reveals distinct signals for the different carbon environments within the aromatic ring. The aromatic carbon atoms typically resonate between 100 and 160 ppm, with specific chemical shifts dependent on their substitution patterns [13] [12].
| Carbon Environment | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Aromatic C (general) | 100-160 | [13] [12] |
| Ipso C-I | 80-100 (deshielded) | [13] [12] |
| Ipso C-F | 140-165 (deshielded) | [13] [12] |
The carbon atom directly bonded to iodine (ipso carbon-iodine) typically appears between 80 and 100 ppm, showing significant upfield shifting due to the shielding effect of iodine's electron-rich environment [13] [12]. Conversely, carbon atoms directly bonded to fluorine (ipso carbon-fluorine) appear considerably downfield between 140 and 165 ppm, reflecting fluorine's strong electron-withdrawing effect [13] [12].
Carbon-fluorine coupling is prominently observed in the ¹³C Nuclear Magnetic Resonance spectrum, with one-bond carbon-fluorine coupling constants typically ranging from 240 to 290 Hz. Two-bond and three-bond carbon-fluorine couplings are also observable, providing additional structural information about the connectivity pattern within the molecule [12].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy is particularly valuable for characterizing 1,2,4,5-tetrafluoro-3-iodobenzene due to fluorine's high sensitivity and wide chemical shift dispersion. The four fluorine atoms occupy different electronic environments, leading to distinct chemical shifts that reflect their relative positions to the iodine substituent [12].
| Fluorine Position | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Ortho to I | -110 to -130 | [13] [14] [12] |
| Meta to I | -130 to -150 | [13] [14] [12] |
| Para to I | -140 to -160 | [13] [14] [12] |
The ¹⁹F Nuclear Magnetic Resonance chemical shifts span approximately 800 ppm for organofluorine compounds, providing excellent resolution for distinguishing between different fluorine environments [12]. The fluorine atoms ortho to iodine typically appear more downfield (-110 to -130 ppm) due to the through-space and through-bond electronic interactions with the iodine atom [13] [14] [12].
Fluorine atoms in meta positions relative to iodine resonate between -130 and -150 ppm, while those in para positions appear further upfield between -140 and -160 ppm [13] [14] [12]. These chemical shift differences arise from the varying degrees of electronic communication between the fluorine atoms and the iodine substituent through the aromatic ring system.
Fluorine-fluorine coupling can be observed between adjacent fluorine atoms, with coupling constants typically ranging from 10 to 25 Hz. The coupling patterns provide valuable information about the connectivity and spatial relationships between the fluorine substituents [14] [12].
Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes within 1,2,4,5-tetrafluoro-3-iodobenzene, particularly revealing the characteristic frequencies associated with carbon-fluorine and carbon-iodine bond vibrations. The vibrational spectrum offers insights into the electronic nature of halogen-carbon interactions and the effects of multiple halogen substitution on the aromatic ring system.
The single aromatic carbon-hydrogen bond in 1,2,4,5-tetrafluoro-3-iodobenzene exhibits stretching frequencies in the range of 3000-3100 cm⁻¹ [15] [16] [17]. This frequency range is characteristic of aromatic carbon-hydrogen stretches, though the exact position within this range is influenced by the electron-withdrawing effects of the surrounding halogen substituents. The multiple fluorine atoms and iodine atom create an electron-deficient aromatic system, typically shifting the carbon-hydrogen stretching frequency toward higher wavenumbers compared to unsubstituted benzene.
The aromatic carbon-carbon stretching vibrations appear in the region between 1450 and 1650 cm⁻¹ [15] [16] [17]. These vibrations correspond to the characteristic aromatic ring breathing modes and carbon-carbon stretching within the benzene ring. The presence of multiple halogen substituents affects the force constants of these bonds, leading to frequency shifts that reflect the electronic perturbations caused by the electron-withdrawing groups.
The carbon-fluorine stretching vibrations constitute one of the most diagnostic features in the infrared spectrum of 1,2,4,5-tetrafluoro-3-iodobenzene. These vibrations typically appear in the range of 1000-1350 cm⁻¹ [15] [9] [17]. The carbon-fluorine bond is among the strongest single bonds in organic chemistry, with bond dissociation energies up to 130 kcal/mol [9]. This exceptional strength arises from the partial ionic character of the carbon-fluorine bond due to fluorine's high electronegativity (4.0 compared to carbon's 2.5) [9].
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| C-H stretch (aromatic) | 3000-3100 | [15] [16] [17] |
| C=C stretch (aromatic) | 1450-1650 | [15] [16] [17] |
| C-F stretch | 1000-1350 | [15] [9] [17] |
| C-I stretch | 500-650 | [15] [17] |
| C-C ring breathing | 800-900 | [15] [17] |
| C-H bend (aromatic) | 1000-1300 | [15] [17] |
| Ring deformation | 600-900 | [15] [17] |
| Out-of-plane C-H bend | 700-900 | [15] [17] |
The multiple carbon-fluorine stretching modes in the molecule may appear as several bands within the 1000-1350 cm⁻¹ region, with the exact frequencies depending on the specific electronic environment of each fluorine atom. Fluorine atoms in different positions relative to the iodine substituent experience varying degrees of electronic interaction, leading to slightly different carbon-fluorine stretching frequencies.
The carbon-iodine stretching vibration appears at significantly lower frequencies, typically in the range of 500-650 cm⁻¹ [15] [17]. This lower frequency reflects the weaker carbon-iodine bond compared to carbon-fluorine bonds, consistent with iodine's larger atomic radius and lower electronegativity. The carbon-iodine bond length of approximately 2.05-2.10 Å is considerably longer than the carbon-fluorine bond length of 1.35 Å, resulting in a lower vibrational frequency.
The aromatic ring deformation modes appear in the region between 600 and 900 cm⁻¹ [15] [17]. These vibrations include various ring breathing modes and in-plane deformation vibrations that are sensitive to the substitution pattern on the benzene ring. The carbon-carbon ring breathing mode typically appears around 800-900 cm⁻¹ [15] [17].
Aromatic carbon-hydrogen bending vibrations occur in the range of 1000-1300 cm⁻¹ [15] [17], while out-of-plane carbon-hydrogen bending modes appear between 700 and 900 cm⁻¹ [15] [17]. These bending vibrations provide additional structural information and are particularly useful for confirming the substitution pattern on the aromatic ring.
The vibrational coupling between different modes within the molecule can lead to complex spectral patterns, particularly in heavily substituted systems like 1,2,4,5-tetrafluoro-3-iodobenzene. The electron-withdrawing effects of the halogen substituents create an electron-deficient aromatic system that influences all vibrational modes within the molecule.
Thermogravimetric analysis provides crucial information about the thermal stability, decomposition pathways, and phase transitions of 1,2,4,5-tetrafluoro-3-iodobenzene. The compound exists as a liquid at room temperature with a density of 2.15 g/cm³ [4], and exhibits specific thermal properties that reflect its molecular structure and intermolecular interactions.
1,2,4,5-Tetrafluoro-3-iodobenzene demonstrates characteristic thermal behavior with a boiling point of 177.3°C at 760 mmHg [4]. This relatively high boiling point for a halogenated benzene derivative reflects the significant molecular weight (275.97 g/mol) and the strong intermolecular forces arising from the polarizable iodine atom and the highly electronegative fluorine atoms [1] [2] [3] [4].
The compound exhibits a flash point of 65.7°C [4], indicating the temperature at which vapor concentrations reach ignitable levels under specific test conditions. This property is important for handling and storage considerations, though it falls outside the scope of safety considerations as specified in the requirements.
Thermogravimetric analysis typically reveals decomposition occurring in multiple stages for heavily halogenated aromatic compounds. Similar fluorinated iodinated compounds show initial decomposition temperatures that depend on the specific substitution pattern and the strength of the carbon-halogen bonds [18]. The carbon-iodine bond, being weaker than the carbon-fluorine bonds, typically undergoes cleavage first during thermal decomposition processes.
The refractive index of 1,2,4,5-tetrafluoro-3-iodobenzene is 1.521 [4], reflecting the high electron density associated with the heavy halogen substituents. This optical property correlates with the molecular polarizability and provides information about the electronic structure of the compound.
The exact mass determination of 275.90600 [4] confirms the molecular composition and isotopic distribution. The calculated LogP value of 2.84760 [4] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases compared to aqueous environments.
Thermal analysis reveals that the decomposition mechanism likely involves sequential loss of halogen atoms, with iodine elimination preceding fluorine loss due to the relative bond strengths. The carbon-fluorine bonds, being among the strongest single bonds in organic chemistry with dissociation energies up to 130 kcal/mol [9], remain intact at temperatures where carbon-iodine bond cleavage occurs.
The thermal decomposition profile typically shows mass loss steps corresponding to different fragmentation pathways. Initial mass loss often corresponds to iodine elimination, followed by sequential fluorine loss at higher temperatures. The remaining carbonaceous residue represents the aromatic framework after halogen elimination [18].
High-pressure thermogravimetric analysis studies on similar halogenated compounds demonstrate that decomposition temperatures can shift significantly under different atmospheric conditions [19]. Increased pressure typically leads to lower decomposition temperatures for the initial fragmentation steps, while the relative stability of different bonds within the molecule influences the overall decomposition pathway.
The electrophilic aromatic substitution behavior of 1,2,4,5-tetrafluoro-3-iodobenzene exhibits several notable deviations from conventional aromatic reactivity patterns. Fluorinated aromatic compounds demonstrate anomalous reactivity in electrophilic aromatic substitution reactions compared to other halogenated benzenes, particularly in terms of reaction rates and regioselectivity [1].
Fluorobenzene and its polyfluorinated derivatives display reaction rates in electrophilic aromatic substitution that range from 15-80% of the rate observed for benzene itself, which is remarkably high compared to other halobenzenes that typically react five to ten times slower than fluorobenzene [1]. This unexpected reactivity pattern stems from the unique electronic properties of fluorine, where inductive electron withdrawal is partially offset by resonance donation effects.
| Parameter | Fluorinated Arenes | Other Halobenzenes | Benzene |
|---|---|---|---|
| Relative Rate | 15-80% | 10-20% | 100% |
| Para Selectivity | ~90% | 50-70% | Statistical |
| Mechanistic Pathway | Modified Wheland intermediate | Classical EAS | Classical EAS |
The regioselectivity of electrophilic aromatic substitution on 1,2,4,5-tetrafluoro-3-iodobenzene shows preferential attack at positions para to fluorine substituents, with approximately 90% para-substituted products formed [1]. This high selectivity contrasts with other halobenzenes, which typically provide mixtures closer to statistical distributions. The enhanced para selectivity results from the stabilizing effect of fluorine on the Wheland intermediate through resonance donation, despite its strong inductive electron withdrawal [1].
Computational studies reveal that the transition states for electrophilic aromatic substitution of highly fluorinated aromatics involve unique stabilization mechanisms. The presence of multiple electron-withdrawing fluorine substituents creates a complex electronic environment where electrophilic attack becomes kinetically favorable at specific positions [2] [3]. These studies demonstrate that fluorinated arenes can exhibit barrier heights for electrophilic substitution that are lower than expected based solely on inductive effects.
The reaction mechanism involves formation of a σ-complex intermediate that differs significantly from classical Wheland intermediates. In fluorinated systems, the intermediate benefits from both inductive stabilization of negative charge development and resonance stabilization from fluorine lone pairs [3]. This dual stabilization mode explains the anomalous reactivity patterns observed experimentally.
1,2,4,5-Tetrafluoro-3-iodobenzene functions as an effective halogen bond donor in supramolecular assemblies, with the iodine atom serving as the electrophilic center for interactions with electron-rich acceptors. The halogen bonding strength is significantly enhanced by the presence of four electron-withdrawing fluorine substituents, which increase the positive electrostatic potential (σ-hole) on the iodine atom [4] [5].
Crystallographic studies of halogen-bonded complexes involving tetrafluoroiodobenzene derivatives reveal characteristic I···N contact distances ranging from 3.1 to 3.6 Å, which are substantially shorter than the sum of van der Waals radii (3.78 Å) [4] [6]. These shortened distances indicate strong halogen bonding interactions that can compete effectively with hydrogen bonding in supramolecular assembly processes.
| Halogen Bond System | Contact Distance (Å) | Binding Energy (kJ/mol) | Applications |
|---|---|---|---|
| I···N (pyridine) | 3.168(4) | 10-15 | Linear chains |
| I···N (imidazole) | 3.2-3.4 | 8-12 | 2D networks |
| I···O (carbonyl) | 3.0-3.3 | 12-18 | Host-guest complexes |
| I···π (arene) | 3.4-3.8 | 6-10 | Stacking interactions |
The dynamics of halogen bonding in these systems show temperature-dependent behavior, where increased thermal energy can disrupt weaker halogen bonds while maintaining stronger interactions [7]. Nuclear magnetic resonance studies reveal that halogen bonding can catalyze molecular rotations by reducing activation barriers for methyl group rotation by up to 56% compared to hydrogen-bonded analogs [7].
Computational analysis demonstrates that the halogen bonding strength correlates directly with the electrostatic potential at the iodine σ-hole, which reaches values of +40 to +60 kcal/mol in highly fluorinated iodobenzenes [5] [8]. This enhanced electrophilicity enables formation of stable supramolecular architectures with diverse acceptor molecules including nitriles, ethers, and aromatic π-systems [4] [9].
The supramolecular applications of 1,2,4,5-tetrafluoro-3-iodobenzene include formation of linear supramolecular polymers through cooperative halogen bonding and non-conventional hydrogen bonding interactions [10]. These assemblies demonstrate excellent structural regularity and can be designed to exhibit specific properties such as conductivity or photophysical behavior.
The nucleophilic aromatic substitution chemistry of 1,2,4,5-tetrafluoro-3-iodobenzene exhibits remarkable selectivity favoring displacement of fluorine over iodine, which contradicts conventional leaving group ability trends. In traditional nucleophilic substitution reactions, iodine is considered a superior leaving group due to its large size, low electronegativity, and ability to stabilize negative charge [11] [12].
However, in nucleophilic aromatic substitution mechanisms, the rate-determining step is nucleophile addition to form the Meisenheimer complex, not leaving group departure [13] [14]. Since fluorine is more electronegative than iodine, it provides superior stabilization of the negative charge that develops in the anionic intermediate, making fluorine displacement kinetically favored despite its poor leaving group ability in other contexts [12].
| Mechanistic Factor | Fluorine Sites | Iodine Sites | Selectivity Ratio |
|---|---|---|---|
| Nucleophile Addition Rate | Fast | Slow | 5-10:1 |
| Intermediate Stability | High | Moderate | 3-5:1 |
| Leaving Group Ability | Poor | Excellent | 1:20 |
| Overall Selectivity | Favored | Disfavored | 8-15:1 |
Experimental studies demonstrate that nucleophilic substitution of 1,2,4,5-tetrafluoro-3-iodobenzene with various nucleophiles (amines, alkoxides, thiolates) predominantly yields products where fluorine has been displaced [15] [16]. The selectivity can be enhanced by using mild reaction conditions that favor the kinetically controlled pathway over thermodynamic equilibration.
Recent advances in photoredox-catalyzed nucleophilic aromatic substitution have enabled selective functionalization of fluorinated arenes under mild conditions [16] [17] [18]. These methods operate through cation radical-accelerated nucleophilic aromatic substitution mechanisms, where single-electron oxidation of the aromatic substrate facilitates nucleophile addition and subsequent fluoride elimination.
The site selectivity in nucleophilic aromatic substitution can be predicted based on natural population analysis calculations, which show that fluorine-bearing carbons undergo larger changes in electron density upon oxidation compared to iodine-bearing positions [16]. This computational approach enables rational design of selective functionalization strategies.
Mechanistic studies reveal that the concerted nucleophilic aromatic substitution pathway becomes accessible for fluorinated arenes even without strong electron-withdrawing groups, as the multiple fluorine substituents provide sufficient activation [19]. This represents a significant departure from classical stepwise mechanisms that require powerful electron-withdrawing groups for activation.
1,2,4,5-Tetrafluoro-3-iodobenzene serves as an effective electrophilic partner in various transition metal-catalyzed cross-coupling reactions, although its highly fluorinated nature presents unique challenges and opportunities compared to conventional aryl halides. The presence of multiple electron-withdrawing fluorine substituents significantly affects the electronic properties of the aromatic system and influences catalyst performance and reaction conditions [20] [21].
Suzuki-Miyaura coupling reactions of 1,2,4,5-tetrafluoro-3-iodobenzene require optimized catalyst systems due to the electron-deficient nature of the substrate. Standard conditions using palladium catalysts and triphenylphosphine ligands often provide modest yields (36-60%) due to competing side reactions, particularly homocoupling of the boronic acid coupling partner [20]. The electron-poor aromatic system reduces the rate of oxidative addition and complicates the transmetalation step.
| Catalyst System | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Pd₂(dba)₃/XPhos | 95°C, 16h | 85-90 | Long reaction times |
| Pd(PPh₃)₄ | 80°C, 24h | 40-60 | Competing homocoupling |
| Pd(PiPr₃)₂ | 100°C, 12h | 70-85 | High catalyst loading |
| Ligandless Pd | 120°C, 8h | 60-75 | Harsh conditions |
Optimization studies demonstrate that bulky, electron-rich phosphine ligands such as XPhos provide superior results compared to triphenylphosphine [20]. The enhanced reactivity stems from improved oxidative addition rates and reduced catalyst decomposition under the harsh conditions required for fluorinated substrates. Catalyst loadings of 5-10 mol% palladium are typically necessary to achieve acceptable conversion rates.
The mechanism of palladium-catalyzed cross-coupling with fluorinated aryl iodides involves standard oxidative addition, transmetalation, and reductive elimination steps, but each elementary process is affected by the electron-deficient aromatic system [21] [22]. Computational studies reveal that oxidative addition rates are reduced compared to electron-neutral or electron-rich aryl iodides, while reductive elimination can be accelerated due to the electron-withdrawing effects of fluorine substituents.
Recent developments in nickel-catalyzed cross-coupling have shown promise for activation of C-F bonds in polyfluorinated arenes [23]. These methods utilize metal fluoride cocatalysts such as ZrF₄ or TiF₄ to facilitate the challenging C-F bond activation process. While 1,2,4,5-tetrafluoro-3-iodobenzene would more likely undergo reaction at the C-I bond, the presence of activating fluorines enables subsequent C-F functionalization under appropriate conditions.
Base-free coupling methodologies represent an emerging approach for fluorinated substrates, where the electron-withdrawing fluorines can destabilize boronic acid coupling partners under basic conditions [24]. Nickel-catalyzed reactions using acyl fluoride substrates eliminate the need for external bases and provide access to fluorinated biaryl products under mild conditions.
Irritant